This compound is classified as a piperidine derivative with an azetidine moiety. Its IUPAC name is 4-(azetidin-1-yl)-4-methylpiperidine, and it has a molecular formula of and a molecular weight of approximately 180.29 g/mol. The compound has been studied for its biological activities and potential therapeutic applications, particularly in the field of drug development.
The synthesis of 4-(Azetidin-1-yl)-4-methylpiperidine can be achieved through various methods, typically involving several key steps:
The molecular structure of 4-(Azetidin-1-yl)-4-methylpiperidine features:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
4-(Azetidin-1-yl)-4-methylpiperidine can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve controlling temperature, pressure, and concentration to maximize yields.
The mechanism of action for 4-(Azetidin-1-yl)-4-methylpiperidine is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds within this class may modulate neurotransmitter systems or exhibit inhibitory effects on certain enzymes, suggesting potential roles in treating neurological disorders or other conditions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.29 g/mol |
IUPAC Name | 4-(azetidin-1-yl)-4-methylpiperidine |
Melting Point | Not extensively documented |
Solubility | Varies; often soluble in organic solvents |
These properties are critical for understanding the compound's behavior in various environments and its suitability for different applications.
The scientific applications of 4-(Azetidin-1-yl)-4-methylpiperidine include:
Ongoing research continues to explore its potential in drug development, particularly regarding its efficacy and safety profiles in biological systems.
The strategic fusion of azetidine and piperidine rings represents a deliberate evolution in heterocyclic chemistry aimed at overcoming pharmacological limitations of monocyclic systems. Azetidines (4-membered saturated nitrogen heterocycles) emerged as synthetically challenging scaffolds due to ring strain and instability, yet their potential for conformational restriction drove persistent innovation. Early synthetic routes, like the LiHMDS-mediated cyclization of β-amino alcohols reported by Couty et al., enabled gram-scale production of enantiopure azetidine precursors [4]. Concurrently, piperidine (6-membered ring) featured extensively in natural alkaloids and pharmaceuticals, prized for its synthetic accessibility and balanced physicochemical properties. The hybridization of these rings—exemplified by 4-(Azetidin-1-yl)-4-methylpiperidine—gained traction in the 2010s, particularly for central nervous system (CNS) drug discovery. This trend is evidenced by patents (e.g., WO2011112662A1) disclosing piperidin-4-yl azetidine derivatives as JAK1 inhibitors for autoimmune diseases [7]. The scaffold’s rise aligned with Diversity-Oriented Synthesis (DOS) paradigms, where in vitro ADME profiling guided prioritization of spirocyclic and fused azetidine-piperidine templates [4]. Key milestones include:
Table 1: Historical Development of Azetidine-Piperidine Hybrids
Time Period | Key Advances | Representative Compounds |
---|---|---|
Pre-2010 | β-Lactam derivatization; Natural product isolation | Penicillin derivatives; Piperine |
2010–2015 | DOS libraries; Spirocyclic designs | JAK inhibitors (WO2011112662A1) |
2015–Present | Late-stage diversification; CNS optimization | 5-HT1F agonists (US8697876B2) |
Saturated nitrogen heterocycles dominate medicinal chemistry due to their unparalleled ability to modulate drug-like properties through stereoelectronic effects. Azetidine and piperidine—individually or combined—address critical pharmacological challenges:
Bioavailability Enhancement: Azetidine’s ring strain increases polarity (cLogP reduction by ~0.5–1.0 vs. pyrrolidine), improving aqueous solubility. Piperidine contributes optimal base strength (pKa ~10–11) for salt formation and membrane permeability [4] [10]. Hybridization balances these traits; e.g., 4-(Azetidin-1-yl)-4-methylpiperidine exhibits a topological polar surface area (TPSA) of 12 Ų, favoring blood-brain barrier penetration [5] [9].
Conformational Control: The 4-methyl group in 4-(Azetidin-1-yl)-4-methylpiperidine imposes steric hindrance, locking the piperidine chair conformation. This reduces entropic penalty upon target binding, as demonstrated in JAK1 inhibitors where the quaternary carbon improved IC₅₀ by 3-fold compared to des-methyl analogs [7].
Metabolic Resistance: Azetidine’s smaller ring size confers 10–30% higher metabolic stability versus pyrrolidine in microsomal assays, attributed to reduced CYP450 oxidation sites. Hybrid scaffolds leverage this while retaining piperidine’s synthetic versatility [4] [10].
Table 2: Comparative Properties of Saturated Nitrogen Heterocycles
Heterocycle | Ring Size | cLogP⍽ | TPSA (Ų) | Key Pharmacological Roles |
---|---|---|---|---|
Azetidine | 4-membered | −0.3 | 12 | Conformational restriction; Polarity boost |
Piperidine | 6-membered | 0.8 | 12 | Basic amine positioning; Scaffold rigidity |
4-(Azetidin-1-yl)-4-methylpiperidine | Hybrid | 1.2* | 12* | Balanced logP/TPSA; Stereochemical control |
*⍽ Calculated values; * Predicted for C₉H₁₈N₂ [5]
4-(Azetidin-1-yl)-4-methylpiperidine exemplifies a "privileged scaffold" due to its modularity, stereochemical diversity, and proven receptor engagement across target classes. Its design incorporates three strategic elements:
Stereoelectronic Tuning: The azetidine nitrogen acts as a hydrogen bond acceptor, while the piperidine nitrogen (pKa ~10) can be protonated or alkylated to modulate basicity. This enables precise pharmacophore alignment, as seen in 5-HT₁F agonists where the protonated piperidine forms a salt bridge with Aspartate 3.32 [8]. The 4-methyl group electronically stabilizes the piperidine ring and sterically blocks cytochrome P450 metabolism at this position [7].
Synthetic Diversification: The scaffold supports multiple derivatization vectors:
Table 3: Therapeutic Applications of Azetidine-Piperidine Hybrid Derivatives
Therapeutic Area | Target | Compound Example | Key Structural Features |
---|---|---|---|
Oncology | JAK1/STAT | Piperidin-4-yl azetidine (WO2011112662A1) | N-Linked benzamide; Halogenated aryl groups |
Migraine | 5-HT₁F Receptor | Lasmiditan analogs (US8697876B2) | 2-Pyridinoyl piperidine; Trifluorobenzoyl |
CNS Disorders | P2X7 Receptor | Spirocyclic azetidine (PMC3454511) | [3.3.0] fused system; Nosyl protection |
The scaffold’s "privileged" status is further evidenced by its role in scaffold hopping—replacing flat heterocycles with 3D-enriched counterparts. For example, in antihistamines, azetidine-piperidine hybrids mimicked the spatial orientation of Cyproheptadine’s pharmacophore while improving solubility [6]. This vectorial flexibility, combined with favorable physicochemical metrics (MW < 200, HBD ≤ 1), secures 4-(Azetidin-1-yl)-4-methylpiperidine as a cornerstone in modern lead optimization [4] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7